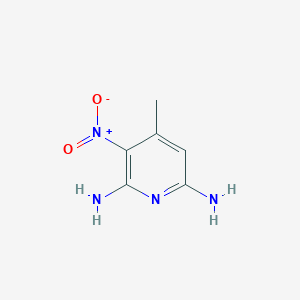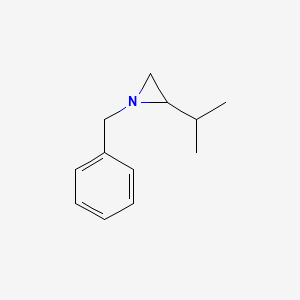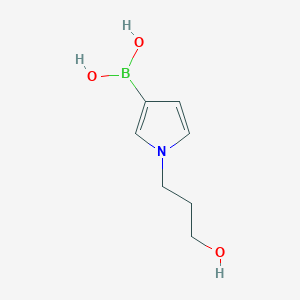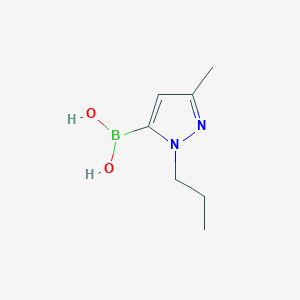![molecular formula C9H11N3 B11917548 (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11917548.png)
(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine: is a heterocyclic compound that features a pyrrolopyridine core structure
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chloropyridine and 2-methylpyrrole.
Step 1: Formation of the pyrrolopyridine core can be achieved through a cyclization reaction. This involves the reaction of 2-chloropyridine with 2-methylpyrrole under basic conditions, often using a strong base like sodium hydride.
Step 2: The resulting intermediate is then subjected to a formylation reaction to introduce the methanamine group. This can be done using reagents like formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be used to modify the pyridine ring, potentially converting it to a piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of various alkyl or aryl groups at the nitrogen atom.
科学的研究の応用
Chemistry:
- The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
- It has potential applications in the study of enzyme inhibitors and receptor modulators.
Medicine:
- The compound is being investigated for its potential use in the development of drugs targeting specific biological pathways, such as kinase inhibitors.
Industry:
- It can be used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation.
類似化合物との比較
(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methylamine: This compound has a similar core structure but with a chlorine substituent, which can affect its reactivity and biological activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core and are often studied for their potential as kinase inhibitors.
Uniqueness:
- The presence of the methyl group at the 5-position and the methanamine group at the 2-position gives (5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine unique chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
(5-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-6-2-7-3-8(4-10)12-9(7)11-5-6/h2-3,5H,4,10H2,1H3,(H,11,12) |
InChIキー |
HKCBPRYMLDLKCM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(NC(=C2)CN)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)






